![molecular formula C19H17NO4S B378095 3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide CAS No. 328035-50-3](/img/structure/B378095.png)
3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene moiety and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide typically involves multiple steps, starting with the preparation of the benzothiophene core. The benzothiophene can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde. The dimethoxyphenyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the formamide linkage through a condensation reaction with formic acid or a formylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3,4-dimethoxyphenyl)methyl]-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide
- N-[(3,4-dimethoxyphenyl)methyl]-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzamide
Uniqueness
3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene core and a dimethoxyphenyl group makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
328035-50-3 |
|---|---|
Formule moléculaire |
C19H17NO4S |
Poids moléculaire |
355.4g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide |
InChI |
InChI=1S/C19H17NO4S/c1-23-15-8-7-13(9-16(15)24-2)10-20(12-21)11-18-19(22)14-5-3-4-6-17(14)25-18/h3-9,11-12H,10H2,1-2H3/b18-11- |
Clé InChI |
BZCKMEVDISHKAU-WQRHYEAKSA-N |
SMILES |
COC1=C(C=C(C=C1)CN(C=C2C(=O)C3=CC=CC=C3S2)C=O)OC |
SMILES isomérique |
COC1=C(C=C(C=C1)CN(/C=C\2/C(=O)C3=CC=CC=C3S2)C=O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CN(C=C2C(=O)C3=CC=CC=C3S2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B378012.png)
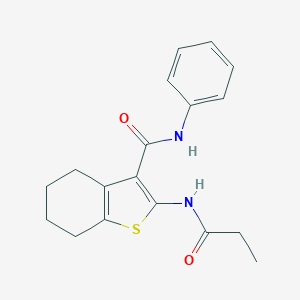
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-5-phenyl-2,4-pentadienenitrile](/img/structure/B378015.png)
![N-{2-(4-bromophenyl)-1-[(4-chloroanilino)carbonyl]vinyl}-2-furamide](/img/structure/B378016.png)
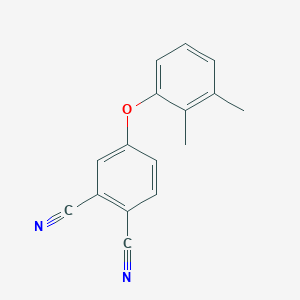
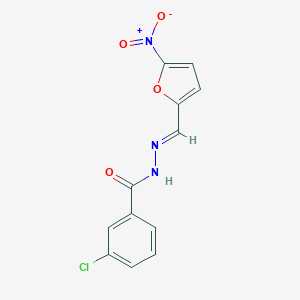
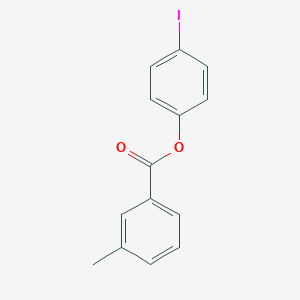
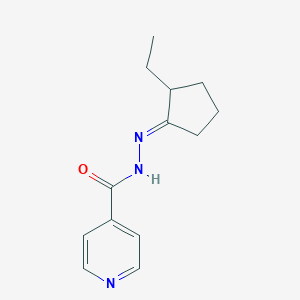
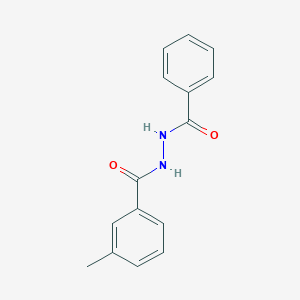
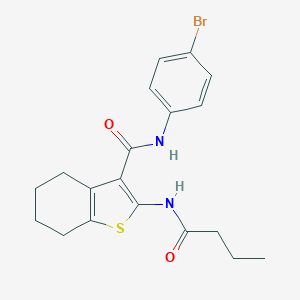
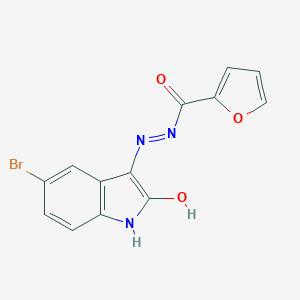
![2-[(2,1,3-Benzothiadiazol-4-ylimino)methyl]-4-bromophenol](/img/structure/B378036.png)
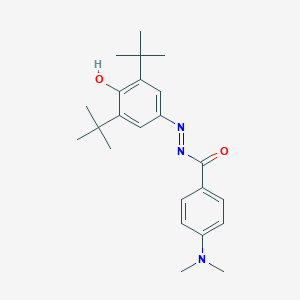
![3,6'-dimethyl-2,3-dihydro-4-oxospiro[4H-1,3-benzoxazine-2,2'-(2'H)-chromene]-8'-carbaldehyde phenylhydrazone](/img/structure/B378038.png)
